An In-depth Technical Guide to 3-(3-Phenylpropoxy)piperidine Hydrochloride: Synthesis, Characterization, and Application
An In-depth Technical Guide to 3-(3-Phenylpropoxy)piperidine Hydrochloride: Synthesis, Characterization, and Application
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of 3-(3-Phenylpropoxy)piperidine hydrochloride, a representative member of the 3-substituted piperidine class. While this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by leveraging established principles of organic synthesis, analytical chemistry, and pharmacology pertinent to its structural motifs. We will detail a plausible synthetic pathway, outline state-of-the-art analytical characterization techniques, and discuss potential biological relevance and safety protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and work with this class of compounds.
Introduction and Molecular Structure
Piperidine and its derivatives are among the most prevalent heterocyclic amines in pharmaceutical agents, valued for their role as key pharmacophores in drugs targeting a wide range of conditions, including psychosis, pain, and allergies.[1][2] The 3-substituted piperidines, in particular, are of significant interest due to their diverse biological activities.[3] The structure of 3-(3-Phenylpropoxy)piperidine hydrochloride combines the saturated piperidine ring with a flexible 3-phenylpropoxy ether linkage at the 3-position. The hydrochloride salt form is typical for amine-containing compounds, enhancing water solubility and stability for handling and formulation.[4]
The core structure consists of:
-
A Piperidine Ring : A saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and basic nitrogen atom are key to its function in biological systems.
-
A 3-Phenylpropoxy Group : An ether linkage connecting a three-carbon aliphatic chain to a terminal phenyl group. This moiety introduces lipophilicity and potential for aromatic interactions.
-
Hydrochloride Salt : The protonated piperidine nitrogen forms an ionic bond with a chloride ion, rendering the molecule as a solid salt.[4]
Caption: Molecular structure of 3-(3-Phenylpropoxy)piperidine hydrochloride.
Physicochemical Properties
The expected physicochemical properties of 3-(3-Phenylpropoxy)piperidine hydrochloride are summarized below. These values are estimated based on the properties of piperidine hydrochloride and related structures.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₄H₂₂ClNO | Based on structural components. |
| Molecular Weight | 255.79 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amines.[4] |
| Melting Point | 245-248 °C | Based on piperidine hydrochloride, though the side chain will influence this.[5] |
| Solubility | Soluble in water and alcohols | The hydrochloride salt form significantly increases aqueous solubility.[4][6] |
| pKa | ~9-10 | Estimated for the piperidinium ion, similar to other piperidine salts. |
Synthesis and Mechanistic Rationale
A robust and logical approach to synthesizing 3-(3-Phenylpropoxy)piperidine is through the Williamson ether synthesis.[7] This classic SN2 reaction involves the coupling of an alkoxide with a primary alkyl halide.[8] The proposed two-step synthesis starts from commercially available 3-hydroxypyridine.
Overall Synthetic Scheme:
-
Hydrogenation of 3-Hydroxypyridine: The aromatic pyridine ring is reduced to a piperidine ring to produce 3-hydroxypiperidine.
-
Williamson Ether Synthesis: The resulting 3-hydroxypiperidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from 3-phenyl-1-bromopropane.
-
Salt Formation: The final free base is treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed synthetic workflow for 3-(3-Phenylpropoxy)piperidine HCl.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Hydroxypiperidine Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of pyridines to piperidines. A rhodium on carbon (Rh/C) catalyst is often effective under pressure.[9]
-
To a high-pressure reactor, add 3-hydroxypyridine (1 equivalent), 5% Rhodium on Carbon (1-2 mol%), and a suitable solvent such as water or ethanol.[9]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 5-6 MPa) and heat to 80-90°C.[9]
-
Maintain the reaction with vigorous stirring for 5-48 hours, monitoring hydrogen uptake.
-
After completion (monitored by GC-MS or TLC), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3-hydroxypiperidine, which can be purified by distillation.
Step 2: Synthesis of 3-(3-Phenylpropoxy)piperidine (Williamson Ether Synthesis) Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol of 3-hydroxypiperidine to form the nucleophilic alkoxide.[10] The primary alkyl bromide is an excellent electrophile for the subsequent SN2 reaction, minimizing competing elimination reactions.[7]
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3-hydroxypiperidine (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Add 3-phenyl-1-bromopropane (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to 0°C and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of 3-(3-Phenylpropoxy)piperidine Hydrochloride Causality: Introducing anhydrous HCl gas or a solution of HCl in an organic solvent allows for the clean precipitation of the hydrochloride salt from a non-polar medium.
-
Dissolve the purified 3-(3-Phenylpropoxy)piperidine free base in anhydrous diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a solvent like DMSO-d₆ or D₂O.
-
¹H NMR (Predicted):
-
Phenyl Protons: A multiplet in the range of δ 7.20-7.40 ppm (5H).[11]
-
Benzylic Methylene (Ph-CH₂): A triplet around δ 2.70 ppm (2H).[12]
-
Propoxy Methylene (O-CH₂): A triplet around δ 3.50 ppm (2H).
-
Piperidine Protons: A complex series of multiplets from δ 1.50-3.60 ppm. The proton at C3 (adjacent to the oxygen) will be downfield, likely around δ 3.50-3.80 ppm. Protons on C2 and C6 adjacent to the nitrogen will also be downfield.
-
NH₂⁺ Protons: A broad singlet, typically downfield (δ ~9.0 ppm), which may exchange with D₂O.
-
Central Methylene of Propoxy Chain: A multiplet (quintet or sextet) around δ 1.90 ppm (2H).[12]
-
-
¹³C NMR (Predicted):
-
Phenyl Carbons: Signals between δ 126-142 ppm. The quaternary carbon (C-ipso) will be distinct.[13]
-
Piperidine Carbons: Signals typically between δ 25-60 ppm. The carbon bearing the oxygen (C3) will be the most downfield of the piperidine carbons (δ ~70-75 ppm), and the carbons adjacent to the nitrogen (C2, C6) will be around δ 45-55 ppm.[14]
-
Propoxy Carbons: O-C H₂ at ~δ 68-70 ppm, Ph-C H₂ at ~δ 32 ppm, and the central C H₂ at ~δ 30 ppm.[12]
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive ion mode is ideal for this compound due to the basic nitrogen.[15][16]
-
Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl. Expected m/z = 220.1696 (for C₁₄H₂₁NO).
-
Fragmentation Analysis (MS/MS): Tandem MS of the [M+H]⁺ precursor ion would likely show characteristic fragmentation patterns.[17]
-
Cleavage of the ether bond.
-
Loss of the phenylpropoxy side chain.
-
Ring-opening fragmentation of the piperidine moiety, often initiated by alpha-cleavage next to the nitrogen.[15]
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis of such compounds.[2]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the phenylpropoxy moiety.[18] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidic modifier ensures the amine is protonated for good peak shape.[19] |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Standard organic solvents for reversed-phase chromatography. |
| Gradient | 20% to 90% B over 20 minutes | A gradient elution is necessary to ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[19] |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at ~254 nm or ~210 nm | The phenyl group provides a chromophore for UV detection.[2] |
Potential Biological Activity and Applications
The 3-substituted piperidine framework is a privileged scaffold in drug discovery.[3][20] Compounds with this core structure have been investigated for a wide range of biological targets.
-
Central Nervous System (CNS) Activity: Many 3-substituted piperidines interact with CNS receptors. Depending on the exact conformation and other substituents, they can show activity as dopamine receptor agonists/antagonists, serotonin reuptake inhibitors, or sigma receptor ligands.[21]
-
Analgesic Properties: The piperidine ring is a key component of many opioid and non-opioid analgesics.
-
Antimicrobial Activity: Some 3-alkylpyridine alkaloids, which share structural similarities, have demonstrated modest antibiotic activity.[22]
Given these precedents, 3-(3-Phenylpropoxy)piperidine hydrochloride is a valuable candidate for screening in CNS and pain-related assays. Its combination of a rigid heterocyclic core and a flexible lipophilic side chain provides an ideal starting point for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Piperidine and its derivatives must be handled with care, as they can be toxic and corrosive.[23][24]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[23][25] Work should be conducted in a well-ventilated fume hood.
-
Toxicology: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause severe skin burns and eye damage.[24][26] Acute exposure may lead to respiratory irritation, coughing, and shortness of breath.[26]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[24]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[27]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink one or two glasses of water. Seek immediate medical attention.[26]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[26]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[25] Keep away from strong oxidizing agents and acids.[26]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[24]
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